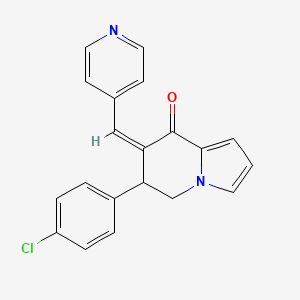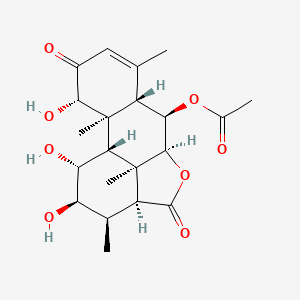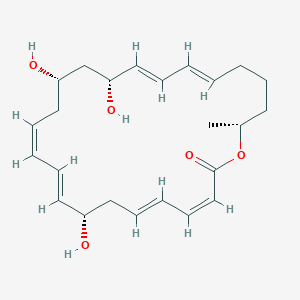
6-(4-Chlorophenyl)-7-(4-pyridylmethylene)-5,6-dihydroindolizine-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MR-20492 is a synthetic compound belonging to the class of indolizinone derivatives It is known for its potent inhibitory action on human aromatase, an enzyme crucial for the biosynthesis of estrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MR-20492 involves the condensation of tetrahydroindolizinone with pyridine-4-carboxyaldehyde under phase transfer conditions using sodium hydroxide and tetrabutyl hydrogensulfate in a mixture of water and dichloromethane . Another method involves the cyclization of the amino group of 4-amino-3-(4-chlorophenyl)butyric acid with 2,5-dimethoxytetrahydrofuran by means of acetic acid in tetrahydrofuran, followed by cyclization using triethylamine, ethyl chloroformate, pyrrolidine, and phosphorus oxychloride in toluene .
Industrial Production Methods
Industrial production methods for MR-20492 are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
MR-20492 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in cyclization reactions, as demonstrated in its synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, tetrabutyl hydrogensulfate, and dichloromethane.
Cyclization Reactions: Reagents such as acetic acid, tetrahydrofuran, triethylamine, ethyl chloroformate, pyrrolidine, and phosphorus oxychloride are used.
Major Products
The major products formed from these reactions include various indolizinone derivatives, which are structurally similar to MR-20492 and exhibit similar biological activities.
Scientific Research Applications
Chemistry: Used as a model compound for studying the synthesis and reactivity of indolizinone derivatives.
Biology: Investigated for its inhibitory effects on human aromatase, making it a valuable tool for studying estrogen biosynthesis.
Industry: Potential applications in the development of new drugs targeting estrogen biosynthesis.
Mechanism of Action
MR-20492 exerts its effects by inhibiting the activity of human aromatase, an enzyme responsible for converting androgens to estrogens. It fits into an extrahydrophobic pocket within the active site of aromatase, thereby blocking the enzyme’s activity . This inhibition reduces the production of estrogen, which is beneficial in treating estrogen-dependent cancers.
Comparison with Similar Compounds
Similar Compounds
MR-20494: Another indolizinone derivative with similar inhibitory effects on human aromatase.
Fadrozole: A non-steroidal aromatase inhibitor with a slightly higher inhibitory potency compared to MR-20492.
4-Hydroxyandrostenedione: A steroidal aromatase inhibitor with lower inhibitory potency compared to MR-20492.
Uniqueness
Its structure allows it to fit into the extrahydrophobic pocket of the aromatase enzyme, providing a high degree of specificity and potency .
Properties
Molecular Formula |
C20H15ClN2O |
|---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
(7Z)-6-(4-chlorophenyl)-7-(pyridin-4-ylmethylidene)-5,6-dihydroindolizin-8-one |
InChI |
InChI=1S/C20H15ClN2O/c21-16-5-3-15(4-6-16)18-13-23-11-1-2-19(23)20(24)17(18)12-14-7-9-22-10-8-14/h1-12,18H,13H2/b17-12- |
InChI Key |
OMGJLQMHGRFTAP-ATVHPVEESA-N |
Isomeric SMILES |
C1C(/C(=C/C2=CC=NC=C2)/C(=O)C3=CC=CN31)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1C(C(=CC2=CC=NC=C2)C(=O)C3=CC=CN31)C4=CC=C(C=C4)Cl |
Synonyms |
chlorophenyl-pyridylmethylenetetrahydro-indolizinone chlorophenylpyridylmethylenetetrahydroindolizinone MR 20492 MR-20492 MR20492 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl (E)-2-[(2S,3Z,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B1244442.png)





![(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-Dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1244452.png)



